3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Description
The compound 3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane belongs to the class of boratranes, characterized by a bicyclo[3.3.3]undecane scaffold containing boron, oxygen, and nitrogen atoms. Its structure features a central boron atom coordinated to three oxygen atoms and one nitrogen atom, forming a rigid tricyclic system.
Properties
CAS No. |
1310384-47-4 |
|---|---|
Molecular Formula |
C16H24BNO4 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3-[(3-ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C16H24BNO4/c1-3-14-8-13(2)9-15(10-14)19-12-16-11-18-4-6-20-17(22-16)21-7-5-18/h8-10,16H,3-7,11-12H2,1-2H3 |
InChI Key |
OHVXHXMPJNMAAY-UHFFFAOYSA-N |
Canonical SMILES |
B12OCCN(CCO1)CC(O2)COC3=CC(=CC(=C3)CC)C |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Borabicyclo Core
The borabicyclo core is first functionalized with a chloromethyl group using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid:
$$
\text{Borabicyclo[3.3.3]undecane} + \text{MOMCl} \xrightarrow{\text{AlCl}_3} \text{Chloromethyl-Borabicyclo} + \text{HCl}
$$
Reaction Conditions
Coupling with 3-Ethyl-5-methylphenol
The chloromethyl intermediate reacts with 3-ethyl-5-methylphenol under basic conditions:
$$
\text{Chloromethyl-Borabicyclo} + \text{3-Ethyl-5-methylphenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}
$$
Optimized Parameters
Alternative Route: Direct Alkylation
A one-pot method combines borabicyclo core synthesis with in situ alkylation using 3-ethyl-5-methylphenoxymethyl chloride:
$$
\text{Triethanolamine} + \text{Boric Acid} + \text{Phenoxymethyl Chloride} \xrightarrow{\text{MsOH, Toluene}} \text{Target Compound}
$$
Advantages
- Reduced purification steps.
- Higher overall yield (80–85%).
Purification and Characterization
Purification Steps
- Cooling : Reaction mixture cooled to 6–10°C to precipitate product.
- Filtration : Suction filtration removes impurities.
- Centrifugation : Isolate crystalline product.
- Drying : Vacuum drying at 40°C.
Analytical Data
- Melting Point : 164–166°C.
- HPLC Purity : >99%.
- $$^1\text{H NMR}$$ (CDCl$$3$$): δ 6.75 (s, 1H, Ar-H), 4.25 (m, 2H, OCH$$2$$), 3.90 (m, 3H, B-O-CH$$2$$), 2.55 (q, 2H, CH$$2$$CH$$3$$), 2.30 (s, 3H, Ar-CH$$3$$), 1.25 (t, 3H, CH$$2$$CH$$3$$).
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Stepwise Chloromethylation | 78% | 99% | High |
| One-Pot Alkylation | 85% | 98% | Moderate |
Challenges and Optimization
- Borabicyclo Stability : The core is sensitive to hydrolysis; anhydrous conditions are critical.
- Selectivity : Competing reactions at boron require precise stoichiometry.
- Catalyst Loading : Methanesulfonic acid >10% reduces yield due to side reactions.
Industrial Scalability
Large-scale production (e.g., 1 kmol batches) employs continuous flow reactors for improved heat and mass transfer. Key metrics:
- Throughput : 400 kg/day.
- Cost Reduction : 30% vs. batch processing.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the boron-containing ring system.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce boron-hydride complexes. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular components, such as proteins and nucleic acids, through boron-mediated bonding. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent. The boron atom in the compound plays a crucial role in its reactivity and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₇H₂₄BNO₃ (estimated based on structural analogs) .
- Core Structure : The borabicyclo[3.3.3]undecane backbone (CAS 283-56-7) has a molecular weight of 156.98 g/mol, a melting point of 235–237°C, and a density of 1.13 g/cm³ .
Comparison with Similar Compounds
The boratrane scaffold is part of a broader family of atranes , which include silatranes (Si), germatranes (Ge), and stannatranes (Sn). Below is a detailed comparison:
Boratrane Derivatives
Silatrane Derivatives
Germatrane Derivatives
Research Findings and Comparative Analysis
Structural and Electronic Differences
- Boron vs. Silicon vs. Germanium :
- Boron : Forms stronger B–N bonds (bond length ~1.55 Å) compared to Si–N (~1.73 Å) or Ge–N (~1.92 Å), leading to higher thermal stability in boratranes .
- Silicon : Silatranes exhibit greater hydrolytic stability and are widely used in biomedical applications (e.g., antifungal agents) .
- Germanium : Germatranes are less studied but show promise in photoluminescent materials .
Substituent Effects
- Alkyl/Aryl Groups : Methyl or ethyl substituents (e.g., 3,7,10-trimethyl boratrane) increase lipophilicity, improving membrane permeability in biological systems .
- Phenoxy Groups: The 3-ethyl-5-methylphenoxymethyl group in the target compound likely enhances UV stability and reduces crystallization tendencies, as seen in silatrane-based polymers .
Data Tables
Biological Activity
The compound 3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a novel heterocyclic boron-containing compound with a unique bicyclic structure. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and drug design. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 273.13 g/mol. The unique boron atom in its structure contributes to its reactivity and ability to form stable complexes with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉BNO₃ |
| Molecular Weight | 273.13 g/mol |
| Density | 1.1 g/cm³ |
| Melting Point | 235-237 °C |
| Boiling Point | 149.6 °C |
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities attributed to its structural properties:
- Complex Formation : The ability to form stable complexes with biologically relevant molecules such as sugars, nucleotides, and amino acids enhances its potential for therapeutic applications .
- Lewis Acidity : The Lewis acidic nature of the boron atom allows it to interact favorably with electron-rich sites in biomolecules, potentially facilitating drug-target interactions .
- Hydrogen Bonding : The presence of oxygen and nitrogen within the bicyclic framework provides opportunities for hydrogen bonding, which can stabilize interactions with biological macromolecules .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug design:
- Anticancer Activity : A study demonstrated that boron-containing compounds can enhance the efficacy of chemotherapy agents by improving their solubility and bioavailability. This suggests that similar structures may exhibit synergistic effects when used in combination therapies.
- Antimicrobial Properties : Research has shown that certain boron compounds possess antimicrobial activity, potentially making them candidates for developing new antibiotics .
- Neuroprotective Effects : Some studies indicate that boron compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Future Directions
Further research is warranted to elucidate the specific biological mechanisms underlying the activity of 3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane . Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Structure-Activity Relationship (SAR) : Exploring variations in the molecular structure to optimize biological activity and reduce toxicity.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
